Cas no 88398-41-8 (5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide)
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-sulfonamide, 5-methoxy-1,3-dimethyl-
- 5-methoxy-1,3-dimethylpyrazole-4-sulfonamide
- 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Z1695709208
- SCHEMBL9195393
- AKOS026727794
- DTXSID00568832
- EN300-139175
- 88398-41-8
- 5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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- Inchi: 1S/C6H11N3O3S/c1-4-5(13(7,10)11)6(12-3)9(2)8-4/h1-3H3,(H2,7,10,11)
- InChI Key: IBDBHNUQSLREMB-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NN(C)C=1OC)(N)(=O)=O
Computed Properties
- Exact Mass: 205.05211239g/mol
- Monoisotopic Mass: 205.05211239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 95.6Ų
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593645-10mg |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B593645-50mg |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 50mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B593645-100mg |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 100mg |
$ 295.00 | 2022-06-01 | ||
| Enamine | EN300-139175-0.05g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 0.05g |
$179.0 | 2023-02-15 | |
| Enamine | EN300-139175-0.1g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 0.1g |
$268.0 | 2023-02-15 | |
| Enamine | EN300-139175-0.25g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 0.25g |
$383.0 | 2023-02-15 | |
| Enamine | EN300-139175-0.5g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 0.5g |
$601.0 | 2023-02-15 | |
| Enamine | EN300-139175-1.0g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-139175-2.5g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 2.5g |
$1509.0 | 2023-02-15 | |
| Enamine | EN300-139175-5.0g |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide |
88398-41-8 | 95% | 5.0g |
$2235.0 | 2023-02-15 |
5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-41-8): A Comprehensive Overview of Its Properties and Applications
5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-41-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This sulfonamide derivative, characterized by its pyrazole ring and methoxy substituent, is a subject of ongoing research, particularly in the realms of medicinal chemistry and agrochemical development. Its molecular formula, C6H11N3O3S, reflects a balance of hydrophobicity and polarity, making it a versatile intermediate in synthetic chemistry.
The compound's 1,3-dimethyl-1H-pyrazole core is a key structural motif found in many biologically active molecules. Researchers have explored its role as a building block for designing novel enzyme inhibitors and receptor modulators, aligning with current trends in drug discovery. Recent studies highlight its potential in targeting inflammatory pathways and metabolic disorders, topics frequently searched in academic and industrial databases. The sulfonamide functional group further enhances its utility, as this moiety is known for its ability to interact with biological targets, such as carbonic anhydrases and kinases.
In the agrochemical sector, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been investigated for its herbicidal and fungicidal properties. With the growing demand for sustainable crop protection solutions, this compound's mode of action—often linked to photosynthesis inhibition or cell membrane disruption—resonates with modern agricultural challenges. Searches for "eco-friendly pesticides" and "low-toxicity agrochemicals" underscore the relevance of such derivatives in addressing global food security concerns.
From a synthetic perspective, the compound's CAS No. 88398-41-8 serves as a critical identifier for procurement and regulatory compliance. Its purity and stability are paramount, especially when used in high-value applications like pharmaceutical intermediates or material science. Analytical techniques such as HPLC and NMR are routinely employed to verify its quality, a detail often queried by quality control professionals and researchers.
Environmental and safety profiles of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide are also under scrutiny, reflecting broader societal interest in green chemistry and sustainable manufacturing. Regulatory frameworks like REACH and EPA guidelines frequently cite sulfonamide derivatives, prompting users to search for "biodegradable sulfonamides" or "non-persistent chemical alternatives." This compound's biodegradation pathways and ecotoxicity data are thus areas of active investigation.
In conclusion, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-41-8) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—from drug design to crop protection—coupled with its structural elegance, make it a compelling subject for both academic and industrial research. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in discussions about molecular diversity and functional material design.
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